(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is a complex organic compound that features a tetrahydroquinoline core, a benzoyl group, and a furan ring linked through an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Acrylamide Formation: The benzoylated tetrahydroquinoline is reacted with acryloyl chloride to form the acrylamide linkage.
Furan Ring Introduction: Finally, the furan ring is introduced via a Heck coupling reaction between the acrylamide and a furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Heck coupling reaction using palladium catalysts supported on various substrates.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide can undergo several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of tetrahydroquinoline derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medically, this compound has potential applications in the development of drugs targeting specific pathways. Its structure suggests it could interact with enzymes or receptors involved in various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the furan ring can participate in hydrogen bonding and π-π interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is unique due to the combination of its tetrahydroquinoline core, benzoyl group, and furan ring. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. The presence of the furan ring, in particular, can impart unique reactivity and binding characteristics.
Properties
IUPAC Name |
(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(11-8-17-12-14-28-16-17)24-20-10-9-18-7-4-13-25(21(18)15-20)23(27)19-5-2-1-3-6-19/h1-3,5-6,8-12,14-16H,4,7,13H2,(H,24,26)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNLXSHQOOBRG-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C=CC3=COC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)NC(=O)/C=C/C3=COC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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